4-氯苄基4-苯基-1,2,3-噻二唑-5-基硫醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

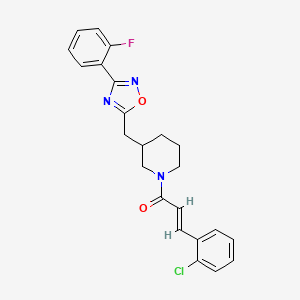

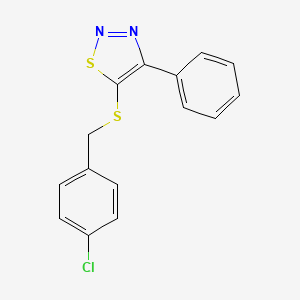

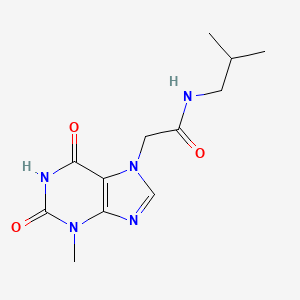

The compound 4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen within its ring structure. Thiadiazoles are known for their diverse biological activities and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves multiple steps, starting from basic aromatic acids or their derivatives. For instance, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides begins with 4-chlorobenzoic acid, which undergoes esterification, hydrazination, salt formation, and cyclization to yield the thiadiazole core structure . This core structure can then be further modified to introduce various substituents, such as sulfonamides, to yield compounds with potential biological activities.

Molecular Structure Analysis

The molecular and crystal structure of thiadiazole derivatives can be characterized using spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined to crystallize in the orthorhombic space group with specific unit cell parameters . Density functional theory (DFT) calculations can complement experimental data, providing insights into the electronic properties, molecular orbitals, and potential applications of these compounds, such as in nonlinear optical (NLO) materials .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including ring opening, to produce intermediates that can react with nucleophiles to form esters, amides, or heterocyclic compounds . The reactivity of these compounds can be exploited to synthesize a wide range of products, including N-substituted indole-2-thiols and their heterocyclic analogues .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of electronegative atoms like chlorine and nitrogen, as well as the sulfur-containing thiadiazole ring, can contribute to the polarity and potential biological activity of these compounds. The synthesis of trisulfides using 3,4-dichloro-1,2,5-thiadiazole as a sulfur transfer reagent demonstrates the versatility and reactivity of thiadiazole derivatives . The selectivity and yield of these reactions highlight the practical applications of thiadiazoles in synthetic chemistry.

科学研究应用

合成及结构分析

合成技术:该化合物已通过多种技术合成,突出了其在化学合成中的多功能性。例如,已探索苯并咪唑[1,2-c][1,2,3]噻二唑的合成和结构,展示了该化合物在形成新型环系统中的作用(Tumkevičius 等人,2003)。

结构确认:X 射线分析和其他光谱方法(如核磁共振和红外光谱)已用于确认各种噻二唑衍生物的结构,包括 4-氯苄基 4-苯基-1,2,3-噻二唑-5-基硫醚(陈等人,2010)。

化学反应和性质

反应机理:研究已深入探讨涉及噻二唑的反应机理。例如,在路易斯酸存在下硫二氯化物与腈的反应会形成各种噻二唑,展示了该化合物的反应性和取代产物的形成(小松等人,1983)。

光化学研究:对苯基取代的 1,2,4-噻二唑的光化学性质的研究提供了对该化合物在辐照下的行为的见解,揭示了光诱导应用的潜力(帕夫利克等人,2003)。

生物和医学研究

抗菌活性:已对噻二唑衍生物的抗菌特性进行了研究,表明 4-氯苄基 4-苯基-1,2,3-噻二唑-5-基硫醚在这个领域具有潜力。各种衍生物已显示出对不同病原体的显着活性(侯赛因等人,2008)。

遗传毒性评估:一些研究还评估了噻二唑衍生物的遗传毒性,这对于了解它们在生物应用中的安全性至关重要(Al-Smadi 等人,2019)。

工业应用

- 缓蚀:噻二唑已被研究其作为缓蚀剂的作用,特别是在酸性介质中。这表明 4-氯苄基 4-苯基-1,2,3-噻二唑-5-基硫醚在保护金属免受腐蚀方面具有潜在的工业应用(乌达亚卡拉等人,2013)。

未来方向

The future directions for the study and application of “4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide” and similar compounds could involve further exploration of their biological activities, particularly their potential as anticancer agents . Additionally, more research could be conducted to elucidate their mechanisms of action and to optimize their synthesis processes .

属性

IUPAC Name |

5-[(4-chlorophenyl)methylsulfanyl]-4-phenylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2S2/c16-13-8-6-11(7-9-13)10-19-15-14(17-18-20-15)12-4-2-1-3-5-12/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQDMQBYZMJYRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)SCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517199.png)

![8-fluoro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2517200.png)

![2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2517201.png)

![2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2517204.png)

![4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid](/img/structure/B2517205.png)

![Ethyl 4-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2517209.png)

![5-benzyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517210.png)